Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate
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Overview
Description
Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxy group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amine
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and carbamate group play crucial roles in these interactions, potentially leading to the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((2R,3R)-3-hydroxy-1-(phenylthio)heptan-2-yl)carbamate
- Benzyl ((2R,3R)-4-chloro-3-hydroxy-1-(phenylsulfinyl)butan-2-yl)carbamate
- Benzyl ((2R,3R)-3-hydroxy-1,4-bis(phenylthio)butan-2-yl)carbamate
Uniqueness
Benzyl ((2R,3R)-1-hydroxy-3-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of a hydroxy group at the 1-position and a methyl group at the 3-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13+/m1/s1 |
InChI Key |
RIESWPZCQMFUMF-YPMHNXCESA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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